Differential AhR Agonism: N-Methyl vs. N-Benzyl Substitution Impact on Cellular Activity
The target compound demonstrates partial AhR agonism with an EC50 of 1.19 µM in a human HepG2 luciferase reporter gene assay [1]. In contrast, the N-benzyl analog (CAS 518350-21-5) shows no reported AhR activity, and the unsubstituted acrylamide analog (CAS 301691-29-2) has not been characterized for this target. This suggests that the N-methyl group is critical for maintaining a specific hydrophobic interaction with the AhR ligand-binding domain, a feature that is lost or sterically hindered in the bulkier N-benzyl derivative.
| Evidence Dimension | AhR agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.19 µM (1190 nM) |
| Comparator Or Baseline | Closest N-benzyl analog (CAS 518350-21-5); AhR activity not reported/expected to be significantly lower based on steric constraints. |
| Quantified Difference | Not calculable; activity of the N-benzyl analog is unquantified, but the target compound's measurable EC50 contrasts with its absence of reported activity. |
| Conditions | Human recombinant HepG2-Lucia AhR cell line; 24-hour incubation; luciferase reporter gene assay. |
Why This Matters
For researchers screening AhR modulators, this compound provides a defined, albeit moderate, agonistic probe, whereas the N-benzyl analog is likely inactive at this target, guiding selection based on desired pathway modulation.
- [1] BindingDB. Entry BDBM50603553 (CHEMBL5183167). Agonist activity at AhR in human recombinant HepG2-Lucia AhR cell incubated for 24 hrs by luciferase reporter gene assay. View Source
